molecular formula C10H21NO8S2 B1311320 2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate CAS No. 213475-70-8

2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate

Cat. No.: B1311320
CAS No.: 213475-70-8
M. Wt: 347.4 g/mol
InChI Key: OQZLCYFJSRPMBB-UHFFFAOYSA-N
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Description

“2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate”, also known as Boc-L-Ala-L-Ala-OCH2-CH2-SO2-CH3, is a compound that has gained significant attention in the field of chemistry and pharmaceuticals . It has a molecular formula of C10H21NO8S2 and a molecular weight of 347.4 g/mol .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyl (1,3-dihydroxypropan-2-yl)carbamate and methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) in dichloromethane at room temperature . The reaction yields the compound as a white solid, which can be used directly for the next step without any purification .


Molecular Structure Analysis

The molecular structure of this compound consists of a propane-1,3-diyl group attached to an amino group that is further connected to a tert-butoxycarbonyl group . The propane-1,3-diyl group is also attached to two methanesulfonate groups .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with 1,2-dihydro-pyrazol-3-one in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) to yield a new compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 347.4 g/mol and a molecular formula of C10H21NO8S2 . Other properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Molecular and Crystal Structure Analysis

The title compound is studied for its molecular and crystal structure, revealing significant insights into its conformation-stabilizing function through weak intermolecular bonding. In the crystal structure, it displays weak intermolecular hydrogen bonds and hydrophobic contacts, notably C-H...O hydrogen bonds and CH/pi interactions, which play a crucial role in maintaining the molecule's extended C5 conformation in the solid state (A. Kozioł et al., 2001).

Synthesis and Polymerization of Novel Monomers

This compound is central to the synthesis and polymerization of amino acid-derived acetylene monomers. The study explores the synthesis of these monomers and analyzes the properties of the formed polymers. The polymers display distinct characteristics such as large specific rotation and helical conformation, indicating their potential applications in material science (Guangzheng Gao et al., 2003).

Geometric Changes in Molecular Structure

Research on urethane-protected derivatives of aspartic acid dimethyl ester, involving this compound, shows geometric changes around the nitrogen atom. The study compares the geometry of singly and doubly N-substituted derivatives, revealing an elongation of all bonds involving the nitrogen atom due to steric interactions with bulky substituents (Dominika Wojewska et al., 2013).

Thermolysis and Photolysis Studies

The compound's derivatives have been studied for thermolysis and photolysis, providing insights into the stabilization of radical centers. This research could be significant in understanding the chemical behavior of radical-derived products and their potential applications (P. Engel et al., 1990).

Efficient Deprotection of tert-Butoxycarbonyl Group

The compound is utilized in studies focusing on the efficient and selective deprotection of the tert-butoxycarbonyl group in various amino acids and peptides. This research is vital in peptide synthesis, where selective deprotection is a crucial step (G. Han et al., 2001).

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxypropyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO8S2/c1-10(2,3)19-9(12)11-8(6-17-20(4,13)14)7-18-21(5,15)16/h8H,6-7H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZLCYFJSRPMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COS(=O)(=O)C)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447463
Record name 2-[(tert-Butoxycarbonyl)amino]propane-1,3-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213475-70-8
Record name 2-[(tert-Butoxycarbonyl)amino]propane-1,3-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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